Xanthine Oxidase (XOD) Inhibition: A Quantifiable Activity Distinction
In a study screening for anti-gout compounds from Cimicifugae Rhizoma, prim-O-Glucosylangelicain was identified as one of nine distinct xanthine oxidase (XOD) inhibitors, a class-level activity not reported for many other furocoumarin glycosides [1]. Its identification was based on affinity ultrafiltration-liquid chromatography-mass spectrometry (AUF-LC-MS), and its activity was further validated through enzyme kinetics assays and molecular docking studies, confirming it as a bona fide XOD ligand [1]. In contrast, a related Cimicifuga-derived glucoside, cimifugin-4′-O-β-d-glucopyranoside, which was also isolated in the same study, represents a different chemotype with its own unique target interactions, precluding its use as a substitute [1].
| Evidence Dimension | Xanthine Oxidase (XOD) Inhibitory Activity |
|---|---|
| Target Compound Data | Identified and validated as a xanthine oxidase inhibitor. |
| Comparator Or Baseline | Cimifugin-4′-O-β-d-glucopyranoside (also identified in the same study). |
| Quantified Difference | N/A (Class-level activity distinction; no direct IC50 comparison available). |
| Conditions | Affinity ultrafiltration-LC-MS screening, enzyme kinetics assays, and molecular dynamics simulations of Cimicifugae Rhizoma extract. |
Why This Matters
This confirms prim-O-Glucosylangelicain's specific utility in metabolic and anti-gout research, distinguishing it from other plant glucosides with different target profiles.
- [1] Journal of Molecular Structure. (2025). Rapid discovery of xanthine oxidase inhibitors from Cimicifugae Rhizoma with bioactivity evaluation. View Source
